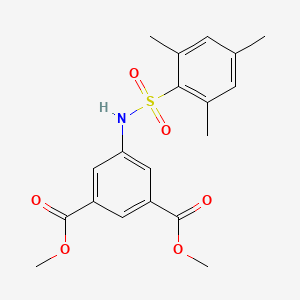

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate

Description

Properties

IUPAC Name |

dimethyl 5-[(2,4,6-trimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-11-6-12(2)17(13(3)7-11)27(23,24)20-16-9-14(18(21)25-4)8-15(10-16)19(22)26-5/h6-10,20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABLBLXCAOYROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity. The structural formula can be described as follows:

- Chemical Name : Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate

- Molecular Formula : C₁₈H₁₉N₁O₄S

- CAS Number : 220324-04-9

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of arylsulfonamides have demonstrated potent antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the activity of sulfonamide derivatives against cancer cells .

Table 1: Antiproliferative Activity of Sulfonamide Derivatives

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| TASIN-1 | 25 | Colon Cancer |

| TASIN Analog with Trimethyl | 3.2 | Colon Cancer |

| Methyl 5-((2,4,6-trimethyl... | TBD | TBD |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined through ongoing research.

The mechanism by which methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Similar sulfonamide compounds have been noted to interfere with folate metabolism and DNA synthesis in cancer cells .

Study 1: Efficacy Against Colon Cancer

A study conducted on a series of TASIN analogs revealed that modifications in the arylsulfonamide moiety significantly impacted their anticancer efficacy. The results indicated that specific substitutions led to enhanced potency against colon cancer cell lines. While direct testing on methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is still pending, the trends observed provide a promising outlook for its potential use in oncology .

Study 2: In Vivo Studies

In vivo studies are essential to evaluate the pharmacokinetics and therapeutic potential of new compounds. Preliminary results from related compounds suggest favorable absorption and distribution profiles. Further research is needed to establish the pharmacokinetic parameters for methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate specifically.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine-Linked Benzoate Esters

Compounds such as Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () share a benzoate backbone but replace the sulfonamide group with a triazine-amino linkage. Key differences include:

- Substituents: Chlorophenoxy and phenoxy groups on the triazine ring vs. mesitylsulfonyl in the target compound.

- Polarity : Triazine derivatives exhibit higher polarity due to multiple ether and amine groups, whereas the mesitylsulfonyl group increases hydrophobicity.

- Applications : Triazine-based compounds are often explored in materials science (e.g., liquid crystals, polymers) due to their planar, conjugated systems .

Sulfonylurea Herbicides

Metsulfuron methyl ester () contains a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) linked to a triazine ring. Comparatively:

- Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s sulfonamide group may confer different mechanisms, though this is speculative without data .

- Synthetic Routes : Sulfonylureas are synthesized via urea formation between sulfonamide and triazine intermediates, whereas the target compound likely forms through direct sulfonylation .

Long-Chain Alkoxy Benzoates

Compounds like 3a–3c () feature extended alkoxy chains (e.g., pentyloxy, dodecyloxy), which drastically alter properties:

- Solubility : Alkoxy chains enhance organic solubility (e.g., in hexane or chloroform), whereas the mesitylsulfonyl group may limit solubility in polar solvents.

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.